molecular formula C6H16Cl2N2O B13904530 (3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride

(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride

Cat. No.: B13904530
M. Wt: 203.11 g/mol
InChI Key: OYMMSUWUIIHPMM-USPAICOZSA-N
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Description

(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxy group at the 5th position and an amine group at the 3rd position of the piperidine ring The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Methoxylation: Introduction of the methoxy group at the 5th position can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: Secondary amines, Tertiary amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding assays.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The methoxy and amine groups play a crucial role in binding to the target sites, influencing the compound’s pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5S)-3-iodo-2,2,5-trimethylheptane
  • Cycloheximide
  • Saxagliptin

Uniqueness

(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, receptor binding affinities, and therapeutic potentials.

Properties

Molecular Formula

C6H16Cl2N2O

Molecular Weight

203.11 g/mol

IUPAC Name

(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C6H14N2O.2ClH/c1-9-6-2-5(7)3-8-4-6;;/h5-6,8H,2-4,7H2,1H3;2*1H/t5-,6-;;/m0../s1

InChI Key

OYMMSUWUIIHPMM-USPAICOZSA-N

Isomeric SMILES

CO[C@H]1C[C@@H](CNC1)N.Cl.Cl

Canonical SMILES

COC1CC(CNC1)N.Cl.Cl

Origin of Product

United States

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